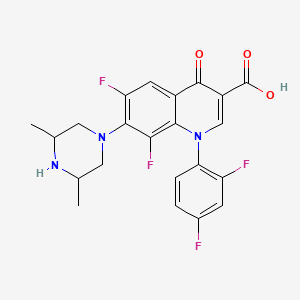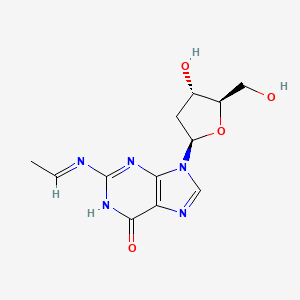![molecular formula C13H16ClNO3 B12911009 2-[(2-Chloro-4-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 81778-57-6](/img/structure/B12911009.png)
2-[(2-Chloro-4-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-4-methoxybenzyl)-4,4-dimethylisoxazolidin-3-one is a synthetic organic compound that belongs to the class of isoxazolidinones This compound is characterized by its unique structure, which includes a chloro and methoxy substituent on the benzyl ring, and a dimethylisoxazolidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-methoxybenzyl)-4,4-dimethylisoxazolidin-3-one typically involves multiple steps. One common route starts with the preparation of 2-chloro-4-methoxybenzyl bromide, which is then reacted with 4,4-dimethylisoxazolidin-3-one under specific conditions to yield the target compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-chloro-4-methoxybenzyl)-4,4-dimethylisoxazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of a methoxybenzyl derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(2-chloro-4-formylbenzyl)-4,4-dimethylisoxazolidin-3-one, while substitution of the chloro group with an amine can produce 2-(2-amino-4-methoxybenzyl)-4,4-dimethylisoxazolidin-3-one.
Aplicaciones Científicas De Investigación
2-(2-chloro-4-methoxybenzyl)-4,4-dimethylisoxazolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-4-methoxybenzyl)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets and pathways. The chloro and methoxy substituents on the benzyl ring can influence its binding affinity to enzymes or receptors, leading to modulation of biological activities. The isoxazolidinone moiety may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-4-methoxybenzyl bromide
- 4-methoxybenzyl chloride
- 4-methylbenzyl bromide
Uniqueness
Compared to similar compounds, 2-(2-chloro-4-methoxybenzyl)-4,4-dimethylisoxazolidin-3-one is unique due to the presence of the isoxazolidinone ring, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, reactivity, and potential biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
81778-57-6 |
|---|---|
Fórmula molecular |
C13H16ClNO3 |
Peso molecular |
269.72 g/mol |
Nombre IUPAC |
2-[(2-chloro-4-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C13H16ClNO3/c1-13(2)8-18-15(12(13)16)7-9-4-5-10(17-3)6-11(9)14/h4-6H,7-8H2,1-3H3 |
Clave InChI |
XRQDYLGWKVMPCH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CON(C1=O)CC2=C(C=C(C=C2)OC)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910948.png)

![5-Amino-2-{[(4-methyl-1,3-oxazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12910954.png)


![6-[(2,6-difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B12910959.png)



![2-[(2,6-Dimethoxyphenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B12910979.png)
